
Lys-Arg
描述
Lysine-Arginine (Lys-Arg) is a dipeptide composed of the amino acids lysine and arginine. Both lysine and arginine are essential amino acids, meaning they must be obtained through the diet as the human body cannot synthesize them. Lysine is known for its role in protein synthesis, enzyme function, and calcium absorption, while arginine is involved in the urea cycle, nitric oxide synthesis, and immune function. The combination of these two amino acids in a dipeptide form can have unique biochemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lysine-arginine dipeptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of lysine is attached to the resin.
Deprotection: The protecting group on the amino group of lysine is removed.
Coupling: The carboxyl group of arginine is activated and coupled to the free amino group of lysine.
Cleavage: The dipeptide is cleaved from the resin and deprotected to yield the free lysine-arginine dipeptide.
Industrial Production Methods
Industrial production of lysine-arginine dipeptide can involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce lysine and arginine, which are then chemically or enzymatically linked to form the dipeptide. The process involves:
Fermentation: Microorganisms are cultured in bioreactors under controlled conditions to produce high yields of lysine and arginine.
Purification: The amino acids are extracted and purified from the fermentation broth.
Coupling: The purified amino acids are chemically or enzymatically coupled to form the dipeptide.
Final Purification: The dipeptide is purified to remove any impurities and by-products.
化学反应分析
Types of Reactions
Lysine-arginine dipeptide can undergo various chemical reactions, including:
Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.
Reduction: The disulfide bonds in proteins containing lysine-arginine dipeptide can be reduced to free thiols.
Substitution: The amino groups of lysine and arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxynitrite can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides can be used for amino group modifications.
Major Products
Oxidation: Nitric oxide, citrulline, and other nitrogen oxides.
Reduction: Free thiols and reduced peptides.
Substitution: Modified peptides with various functional groups attached to the amino groups.
科学研究应用
Lysine-arginine dipeptide has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, such as wound healing and immune modulation.
Industry: Utilized in the production of functional foods and nutraceuticals.
作用机制
The mechanism of action of lysine-arginine dipeptide involves its interaction with various molecular targets and pathways. For example:
Nitric Oxide Synthesis: Arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response.
Protein Synthesis: Lysine is essential for protein synthesis and can enhance the incorporation of other amino acids into proteins.
Enzyme Modulation: The dipeptide can modulate the activity of enzymes involved in metabolic pathways.
相似化合物的比较
Lysine-arginine dipeptide can be compared with other dipeptides such as lysine-histidine and arginine-histidine. These dipeptides share some similarities but also have unique properties:
Lysine-Histidine: Similar in that it contains lysine, but histidine has different chemical properties compared to arginine, such as its role in buffering and metal ion binding.
Arginine-Histidine: Similar in that it contains arginine, but histidine’s imidazole side chain provides different reactivity and interactions compared to lysine.
生物活性
Lysine (Lys) and Arginine (Arg) are two essential amino acids that play significant roles in various biological processes, including protein synthesis, immune function, and cellular signaling. The combination of these amino acids, particularly in the dipeptide form as Lys-Arg, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with cell membranes, and applications in drug delivery systems.
Antimicrobial Activity
Research has shown that the presence of positively charged residues like Arg and Lys is crucial for the activity of antimicrobial peptides (AMPs). These residues facilitate electrostatic interactions with negatively charged bacterial membranes, enhancing the peptides' ability to disrupt these membranes and exert their antimicrobial effects.
Key Findings:
- Antimicrobial Potency : Studies indicate that Lys residues tend to reduce the antimicrobial potency of peptides when compared to Arg. For instance, modifications in AMPs where Arg was substituted with Lys resulted in decreased activity against bacteria such as E. coli .
- Mechanism of Action : The mechanism involves the ability of Arg to permeabilize bacterial membranes more effectively than Lys. This is attributed to Arg's guanidinium group, which forms more hydrogen bonds compared to the amino group of Lys, leading to enhanced membrane disruption .
Table 1: Antimicrobial Activity Comparison
Peptide | Composition | MIC (µM) | Activity Level |
---|---|---|---|
Tritrp3 | Arg | 2 | High |
Tritrp7 | Arg | 2-4 | Moderate |
Tritrp-Lys | Lys | 16 | Low |
Tritrp-Dap | Dap | 4 | Moderate |
Membrane Interaction Studies
The interaction of Lys and Arg with lipid membranes has been extensively studied to understand their roles in cellular processes. Research indicates that Arg possesses unique properties that enhance its interaction with membrane phosphates, leading to significant membrane perturbation.
Key Insights:
- Membrane Binding : Arg can maintain a positive charge within lipid membranes, facilitating its binding and creating trans-membrane pores. In contrast, Lys tends to be deprotonated under similar conditions .
- Thermodynamic Properties : The thermodynamic analysis reveals that Arg attracts more water and phosphate groups compared to Lys, enhancing its binding capabilities and stability within lipid environments .
Applications in Drug Delivery Systems
The unique properties of this compound have led to its exploration in drug delivery systems. For instance, liposome-based drug delivery systems have shown promise in encapsulating therapeutic agents while utilizing cationic peptides for enhanced targeting and efficacy.
Case Study: Liposomal Drug Delivery
A study highlighted the use of a liposome formulation containing this compound sequences for targeted drug delivery. The incorporation of these peptides improved the liposomes' ability to interact with cellular membranes, enhancing drug uptake in cancer cells while minimizing systemic toxicity .
常见问题
Q. Basic: What experimental methodologies are recommended for characterizing Lys-Arg interactions in protein-ligand systems?
Answer:
To study this compound interactions, use biophysical techniques like surface plasmon resonance (SPR) for real-time binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling. Structural methods such as X-ray crystallography or cryo-EM can resolve atomic-level details. Ensure protocols adhere to reproducibility standards by documenting buffer conditions, temperature, and instrumentation parameters .
Q. Basic: How do researchers control for confounding variables when measuring this compound stability under varying pH conditions?
Answer:
Employ systematic buffer titration experiments across a pH range (e.g., 5.0–8.0) while maintaining constant ionic strength. Use parallel controls with inert peptides to isolate pH-specific effects. Validate results with orthogonal methods like circular dichroism (CD) spectroscopy to confirm structural integrity .
Q. Advanced: What analytical frameworks resolve contradictions in this compound binding affinity data reported across studies?
Answer:
Discrepancies often arise from methodological differences (e.g., buffer composition or temperature). Conduct meta-analyses using standardized normalization (e.g., relative binding units) and apply statistical models (ANOVA) to identify variables with significant impact. Cross-validate findings using multiple techniques (e.g., SPR and ITC) to ensure robustness .
Q. Advanced: How can multi-omics datasets (e.g., proteomics, metabolomics) be integrated to study this compound’s role in signaling pathways?
Answer:
Use bioinformatics pipelines (e.g., pathway enrichment analysis) to map this compound interactions onto known networks. Normalize data across platforms (e.g., mass spectrometry vs. microarray) and apply machine learning models (e.g., random forests) to identify co-regulated pathways. Validate hypotheses with targeted knockouts or CRISPR interference .
Q. Basic: What criteria define a robust hypothesis for investigating this compound enzymatic activity in vitro?
Answer:
A hypothesis should align with the FINER framework: F easible (e.g., measurable activity within lab resources), I nteresting (novel catalytic mechanism), N ovel (understudied isoform), E thical (no human tissue misuse), and R elevant (links to disease pathways). Pre-screen literature to avoid redundancy .
Q. Advanced: What statistical approaches are optimal for analyzing time-resolved this compound interaction kinetics?
Answer:
Nonlinear regression models (e.g., Michaelis-Menten or Hill equations) fit kinetic data, while Bayesian methods quantify parameter uncertainty. Use tools like GraphPad Prism or PyMC3 for error propagation analysis. Report confidence intervals and effect sizes to enhance reproducibility .
Q. Basic: How should researchers design controls for mutagenesis studies targeting this compound functional domains?
Answer:
Include wild-type controls, scrambled peptide sequences, and conservative substitutions (e.g., Arg→Lys). Validate mutagenesis efficiency via Sanger sequencing and functional assays (e.g., enzymatic activity). Use statistical power analysis to determine sample size .
Q. Advanced: What validation strategies ensure computational models of this compound structural dynamics reflect experimental data?
Answer:
Compare molecular dynamics (MD) simulations with experimental data (e.g., NMR chemical shifts or hydrogen-deuterium exchange). Apply metrics like root-mean-square deviation (RMSD) to assess model accuracy. Use ensemble docking to account for conformational flexibility and publish raw trajectory data for peer validation .
Q. Methodological Guidelines for Academic Rigor
- Data Reproducibility: Document all experimental parameters (e.g., buffer pH, instrument calibration) and share raw datasets via repositories like Zenodo .
- Conflict Resolution: Address contradictory findings by re-evaluating assumptions (e.g., binding vs. non-specific interactions) and conducting blinded re-analyses .
- Ethical Compliance: Adhere to institutional guidelines for biochemical waste disposal and data privacy when handling human-derived samples .
属性
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3/c13-6-2-1-4-8(14)10(19)18-9(11(20)21)5-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBGTPKLVJEOBE-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567683 | |
Record name | L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lysylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29586-66-1 | |
Record name | L-Lysyl-L-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029586661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-LYSYL-L-ARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX25W9VLX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lysylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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